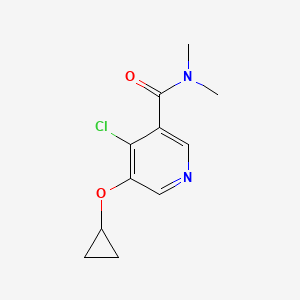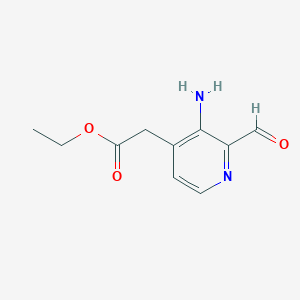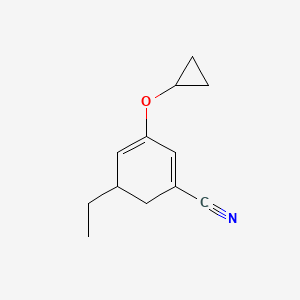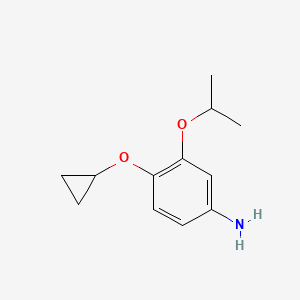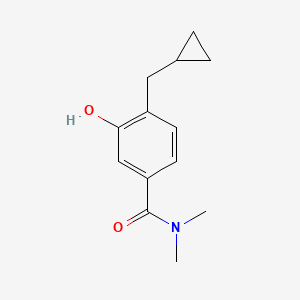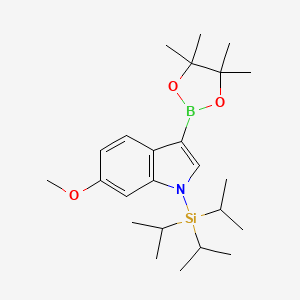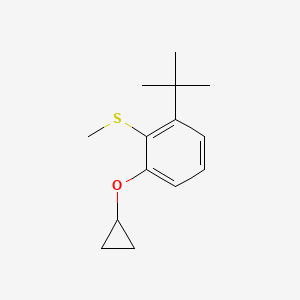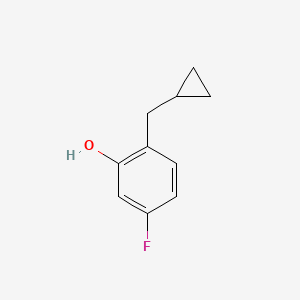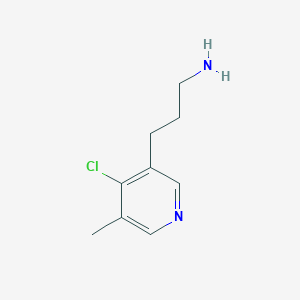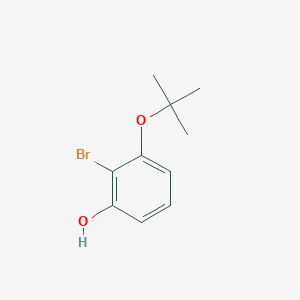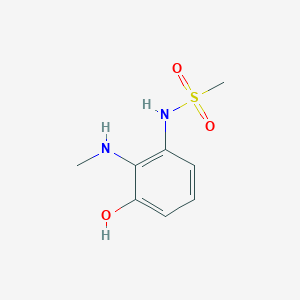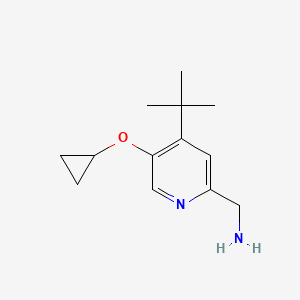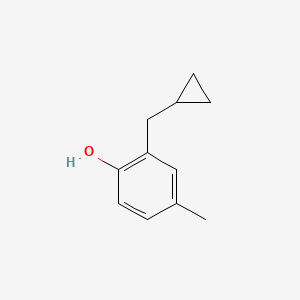
2-(Cyclopropylmethyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethyl)-4-methylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the cyclopropylmethyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques such as distillation and crystallization are often employed to achieve high efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethyl-4-methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropylmethyl-4-methylcyclohexanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-(Cyclopropylmethyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropylmethyl group may contribute to the compound’s stability and reactivity, influencing its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially less reactive.
2-Cyclopropylmethylphenol: Similar structure but without the methyl group, which may affect its chemical and biological properties.
2-(Cyclopropylmethyl)-4-chlorophenol: Contains a chlorine atom instead of a methyl group, which can significantly alter its reactivity and applications.
Uniqueness
2-(Cyclopropylmethyl)-4-methylphenol is unique due to the presence of both the cyclopropylmethyl and methyl groups, which confer distinct steric and electronic properties
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-(cyclopropylmethyl)-4-methylphenol |
InChI |
InChI=1S/C11H14O/c1-8-2-5-11(12)10(6-8)7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3 |
Clé InChI |
SYNOYUQDBOOIAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


